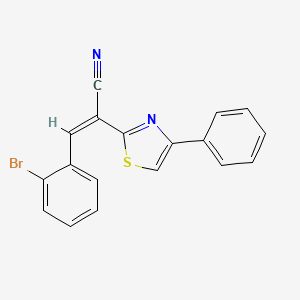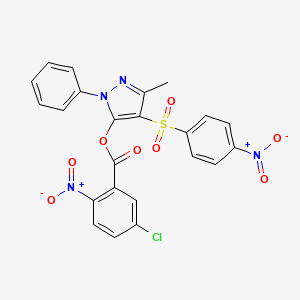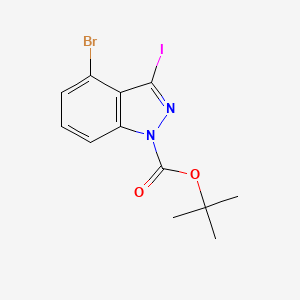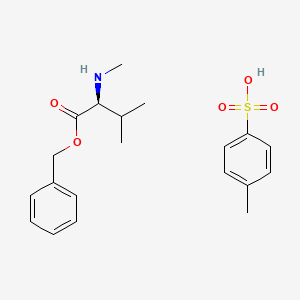![molecular formula C30H33N3O4S B3013821 N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide CAS No. 532970-93-7](/img/structure/B3013821.png)
N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide is a useful research compound. Its molecular formula is C30H33N3O4S and its molecular weight is 531.67. The purity is usually 95%.
BenchChem offers high-quality N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Benzamide derivatives, such as the compound , have been studied for their antioxidant properties . These compounds can scavenge free radicals and chelate metals, which are crucial activities in protecting the body from oxidative stress . Oxidative stress is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Therefore, the antioxidant application of this compound could be significant in developing treatments for these conditions.
Antibacterial and Antifungal Applications
The antibacterial and antifungal activities of benzamide derivatives make them candidates for developing new antimicrobial agents . With antibiotic resistance on the rise, there is a pressing need for new drugs. Research into the efficacy of such compounds against a range of gram-positive and gram-negative bacteria could lead to the development of novel antibiotics.
Anti-inflammatory Properties
Compounds with structures similar to the one have shown anti-inflammatory effects . They can inhibit the production of pro-inflammatory cytokines and may act on pathways like NF-κB, which plays a pivotal role in inflammation . This property is particularly relevant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Cancer Research
Benzamide derivatives have potential applications in cancer research due to their ability to act as enzyme inhibitors and affect cell signaling pathways involved in cancer progression . The compound could be explored as a chemotherapeutic agent, either alone or in combination with other drugs, to target specific cancer types.
Neuroprotective Effects
The neuroprotective effects of benzamide derivatives are of interest in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s . By modulating neurotransmitter systems and protecting neuronal cells from damage, these compounds could contribute to the development of drugs that slow disease progression or alleviate symptoms.
Drug Discovery and Development
Amide compounds, including benzamides, are widely used in drug discovery and development due to their pharmacological properties . The compound could serve as a lead compound in the synthesis of new drugs with improved efficacy and safety profiles for various diseases.
Propiedades
IUPAC Name |
N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O4S/c1-21-8-11-23(12-9-21)30(35)32-16-17-33-19-28(24-6-4-5-7-25(24)33)38-20-29(34)31-15-14-22-10-13-26(36-2)27(18-22)37-3/h4-13,18-19H,14-17,20H2,1-3H3,(H,31,34)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOUGPWGXFFHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3013741.png)


![4-[2-(Ethenylsulfonylamino)phenyl]benzoic acid](/img/structure/B3013746.png)

![5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B3013748.png)
![2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B3013750.png)

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3013756.png)


![2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013760.png)